molecular formula C12H19NO3S B5134760 N-butyl-4-ethoxybenzenesulfonamide

N-butyl-4-ethoxybenzenesulfonamide

Cat. No.: B5134760
M. Wt: 257.35 g/mol
InChI Key: VOZKSPQNRKAQMK-UHFFFAOYSA-N
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Description

N-butyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group (-OCH₂CH₃) at the para position and an N-butyl (-C₄H₉) group attached to the sulfonamide nitrogen. The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the N-butyl chain may influence solubility and intermolecular interactions in crystalline or biological systems.

Properties

IUPAC Name

N-butyl-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-3-5-10-13-17(14,15)12-8-6-11(7-9-12)16-4-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKSPQNRKAQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-butyl-4-ethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-butyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of N-butyl-4-ethoxybenzenesulfonamide, emphasizing substituent effects, physicochemical properties, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Benzene Ring) N-Substituent Molecular Weight (g/mol) Notable Properties/Bioactivity Source/Reference
This compound Ethoxy (-OCH₂CH₃) Butyl (-C₄H₉) ~287.36 (calculated) High lipophilicity; inferred potential antimicrobial activity N/A (inferred)
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy (-OCH₃) Phenyl (-C₆H₅) 263.30 Crystallized with hydrogen-bonded dimers; studied for bioactivity Acta Cryst. (2011)
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Methoxy (-OCH₃) and amino (-NH₂) Phenyl (-C₆H₅) 278.32 Enhanced solubility due to -NH₂; potential sulfa drug analog Perlovich et al. (2009)
N-butyl-4-hydroxy-N-phenylbenzenesulfonamide Hydroxy (-OH) Butyl (-C₄H₉) and phenyl (-C₆H₅) 331.41 Mixed substituents increase steric hindrance; hydroxyl group enables H-bonding Compound ID CP0424981
N-(4-Methoxybenzoyl)benzenesulfonamide Methoxy (-OCH₃) Benzoyl (-C₆H₅CO-) 305.33 Electron-withdrawing benzoyl group may reduce solubility Acta Cryst. (2014)

Structural and Functional Analysis

In contrast, the hydroxy (-OH) substituent in N-butyl-4-hydroxy-N-phenylbenzenesulfonamide enhances hydrogen-bonding capacity, likely improving solubility in polar solvents .

Impact of N-Substituents The N-butyl chain introduces steric bulk, which may disrupt crystalline packing (as seen in phenyl-substituted analogs with layered structures) . This could lead to lower melting points compared to N-phenyl derivatives.

Bioactivity Implications Methoxy-substituted sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) are associated with antimicrobial activity, suggesting that the ethoxy analog may share similar mechanisms but with modified pharmacokinetics due to its larger substituent . The absence of an amino (-NH₂) or hydroxy group in this compound may reduce its efficacy as a sulfa drug analog compared to 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .

Crystallographic Insights Methoxy-substituted sulfonamides often form hydrogen-bonded dimers (e.g., N–H⋯O=S interactions), stabilizing their crystal lattices .

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